molecular formula C8H10O3 B1595901 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- CAS No. 4359-54-0

1,3-Dioxolane, 2-(2-furanyl)-4-methyl-

Cat. No. B1595901
CAS RN: 4359-54-0
M. Wt: 154.16 g/mol
InChI Key: YYYNPYRBPLTQJC-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is a cyclic organic compound that is widely used in the field of scientific research. The compound is known for its unique chemical properties and is used in various applications such as drug synthesis, chemical analysis, and material science.

Scientific Research Applications

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is widely used in scientific research due to its unique properties. One of the main applications of the compound is in drug synthesis. The compound is used as a building block in the synthesis of various drugs such as antiviral agents, anti-cancer drugs, and anti-inflammatory agents.
The compound is also used in chemical analysis as a solvent and as a reagent in organic synthesis. In material science, 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is used as a monomer in the synthesis of various polymers.

Mechanism Of Action

The mechanism of action of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is not well understood. However, studies suggest that the compound may act as an inhibitor of certain enzymes and proteins, which play a role in various biological processes.

Biochemical And Physiological Effects

Studies have shown that 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- has various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects and may play a role in the treatment of certain neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is its high stability and low reactivity. This makes it an ideal compound for use in various lab experiments. However, the compound is also highly toxic and requires special handling and disposal procedures.
List of

Future Directions

1. Further studies on the mechanism of action of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-.
2. Development of new drugs based on the compound.
3. Investigation of the compound's potential for use in the treatment of neurological disorders.
4. Synthesis of new polymers based on the compound.
5. Development of new analytical methods for the detection and quantification of the compound.
6. Investigation of the compound's potential for use in the field of material science.
7. Development of new methods for the synthesis of the compound with higher yields and purity.
8. Investigation of the compound's potential for use in the field of environmental science.
Conclusion:
1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is a unique compound with various scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and may play a role in the treatment of certain neurological disorders. The compound's high stability and low reactivity make it an ideal compound for use in various lab experiments. However, the compound's toxicity requires special handling and disposal procedures. Further research is needed to fully understand the compound's mechanism of action and to explore its potential for use in various fields of science.

properties

IUPAC Name

2-(furan-2-yl)-4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6-5-10-8(11-6)7-3-2-4-9-7/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYNPYRBPLTQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863378
Record name 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; Sweet aroma
Record name Furfural propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Furfural propyleneglycol acetal
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Density

1.130-1.136 (20°)
Record name Furfural propyleneglycol acetal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/
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Product Name

1,3-Dioxolane, 2-(2-furanyl)-4-methyl-

CAS RN

4359-54-0
Record name 2-(2-Furanyl)-4-methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-
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Record name 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-
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Record name 2-(2-furyl)-4-methyl-1,3-dioxolane
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Record name FURFURAL PROPYLENEGLYCOL ACETAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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